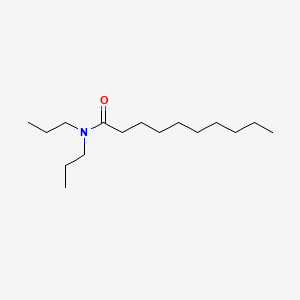

Decanamide, N,N-dipropyl-

Description

Contextualization within N,N-Dialkyl Amide Chemistry

N,N-dialkyl amides represent a significant class of compounds in organic chemistry, characterized by a nitrogen atom bonded to a carbonyl carbon and two alkyl substituents. fiveable.me This structural motif prevents the formation of hydrogen bonds as a donor, which differentiates them from primary and secondary amides, and influences properties such as boiling point and solubility. The presence and nature of the two alkyl groups on the nitrogen atom can significantly impact the compound's steric hindrance, electronic properties, reactivity, and biological activity. fiveable.me

The versatility of N,N-dialkyl amides has led to their widespread investigation and use in diverse applications, including pharmaceuticals, agrochemicals, and industrial processes. fiveable.me A prominent area of research involves their function as extractants in nuclear fuel reprocessing. researchgate.net Studies have demonstrated that N,N-dialkyl amides can effectively extract actinides such as uranium, thorium, and plutonium from nitric acid media. researchgate.nettandfonline.com Their synthetic accessibility allows for structural modifications, enabling the fine-tuning of their selectivity and extraction efficiency. researchgate.net The radiolytic stability of these amides is a critical aspect of this research, with studies examining their degradation under alpha and gamma radiation to ensure their viability in high-radiation environments. rsc.org

Overview of Scholarly Investigations Pertaining to Decanamide (B1670024), N,N-dipropyl-

Scholarly inquiry into Decanamide, N,N-dipropyl- has explored its synthesis, chemical reactivity, and potential applications. Standard synthesis routes include the direct reaction of decanoic acid with dipropylamine (B117675). smolecule.com The resulting amide can undergo typical reactions such as hydrolysis in the presence of acid or base to yield decanoic acid and dipropylamine, as well as reduction to form the corresponding amine. smolecule.com

Research has pointed towards potential, though not extensively confirmed, biological activities. Some investigations suggest that compounds with similar structures possess antimicrobial or neuroprotective properties, indicating that Decanamide, N,N-dipropyl- could be a candidate for further study in these areas. smolecule.com Its physical properties, particularly its hydrophobic nature and emollient characteristics, suggest potential utility in the formulation of cosmetics and personal care products. smolecule.comontosight.ai Furthermore, its structure makes it a potential building block or active ingredient in pharmaceutical development. smolecule.comontosight.ai In the field of materials science, related compounds like N,N-dipropyl dodecyl amine have been studied as collectors in the flotation separation of minerals such as diaspore (B1175340) and kaolinite. frontiersin.org

Table 1: Physicochemical Properties of Decanamide, N,N-dipropyl-

| Property | Value |

|---|---|

| CAS Number | 24928-26-5 smolecule.comepa.gov |

| Molecular Formula | C₁₆H₃₃NO smolecule.comepa.gov |

| Molecular Weight | 255.44 g/mol smolecule.comepa.gov |

| IUPAC Name | N,N-dipropyldecanamide smolecule.comepa.gov |

| Density | 0.86 g/cm³ smolecule.com |

| Boiling Point | Exceeds 200 °C at standard pressure smolecule.com |

| Solubility | Soluble in DMSO smolecule.com |

Direct Synthesis of Decanamide, N,N-dipropyl-

The most straightforward methods for synthesizing Decanamide, N,N-dipropyl- involve the direct coupling of a decanoyl precursor with dipropylamine. These methods are well-established and rely on fundamental acyl substitution principles.

The reaction between an acyl chloride and an amine is a highly reliable and widely used method for amide bond formation. In this approach, the highly electrophilic carbonyl carbon of decanoyl chloride readily reacts with the nucleophilic dipropylamine. The reaction proceeds via a nucleophilic acyl substitution mechanism.

The process is typically rapid and exothermic. To neutralize the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic, a stoichiometric amount of a non-nucleophilic base is commonly added.

Reaction Scheme:

Commonly used bases include tertiary amines like triethylamine (B128534) or pyridine. The reaction is often performed in aprotic solvents such as dichloromethane (B109758) or diethyl ether at room temperature or below to control the reaction rate. The high reactivity of acyl chlorides ensures high conversion and yields, often with simple purification procedures. khanacademy.org

Table 1: Representative Conditions for Acylation of Amines

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Aprotic, dissolves reactants |

| Base | Triethylamine (Et3N), Pyridine | Scavenges HCl byproduct |

| Temperature | 0 °C to Room Temperature | Controls reaction exothermicity |

| Stoichiometry | ~1:1:1.1 (Amine:Acyl Chloride:Base) | Ensures complete reaction |

Direct condensation of a carboxylic acid with an amine is an atom-economical approach as the only byproduct is water. However, this reaction is challenging because the acidic carboxylic acid and the basic amine readily form a stable and unreactive ammonium (B1175870) carboxylate salt. To overcome this, energy input or catalytic activation is required to drive the dehydration process.

Thermal condensation, which involves heating the ammonium carboxylate salt above 160 °C, can be effective but is limited to thermally stable molecules. mdpi.com A more common and milder approach involves the use of dehydrating agents or catalysts.

Microwave-assisted synthesis has also emerged as a practical method for direct amidation, often reducing reaction times significantly compared to conventional heating. mdpi.com For instance, reactions between various carboxylic acids and amines have shown near-quantitative yields in the presence of a catalyst like cerium (IV) ammonium nitrate (B79036) under microwave irradiation. mdpi.com

Group (IV) metal complexes, including those of titanium and zirconium, have been shown to catalyze the direct amidation of carboxylic acids under milder conditions than thermal methods. researchgate.net For example, titanium tetrafluoride (TiF4) has been used as an effective catalyst for the amidation of both aromatic and aliphatic acids. researchgate.net

Table 2: Comparison of Direct Condensation Methods

| Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thermal Condensation | >160 °C, neat or high-boiling solvent | Atom economical, no reagents needed | Harsh conditions, limited substrate scope |

| Microwave-Assisted | 120-165 °C, with or without catalyst | Rapid reaction times, high yields | Requires specialized equipment |

| Catalytic (e.g., TiF4) | Refluxing toluene, 5-10 mol% catalyst | Milder conditions, good yields | Catalyst cost and removal |

Advanced Amide Synthesis Strategies Applicable to Long-Chain N,N-Dialkyl Amides

Recent advances in catalysis have provided powerful new tools for amide synthesis, enabling reactions under milder conditions with improved functional group tolerance. These strategies are particularly relevant for the synthesis of complex molecules containing the long-chain N,N-dialkyl amide motif.

Catalytic methods avoid the need for stoichiometric activating agents, aligning with the principles of green chemistry by minimizing waste. Both transition-metal and organocatalytic systems have been developed for this purpose.

Transition metals, particularly palladium and nickel, have been extensively used to catalyze C-N bond-forming reactions. nih.gov Nickel catalysis is especially attractive due to the lower cost and unique reactivity of nickel compared to palladium. nih.gov Nickel-based systems have been developed to catalyze the amidation of esters and the activation of stable amide C-N bonds for transformations. mdpi.comnih.gov

For example, a nickel/N-heterocyclic carbene (NHC) catalytic system can facilitate the direct amidation of methyl esters in the absence of an external base. mdpi.com This methodology is tolerant of a broad range of functional groups on both the ester and amine components. Research has also demonstrated that nickel catalysts are effective in promoting the conversion of amides to other functional groups, highlighting their ability to activate the typically robust amide bond. nih.govnih.gov Such catalytic systems could be adapted for the direct synthesis of Decanamide, N,N-dipropyl- from decanoic acid esters.

Table 3: Nickel-Catalyzed Amidation of Methyl Esters

| Component | Example | Role |

|---|---|---|

| Catalyst Precursor | Ni(cod)2 | Source of Ni(0) |

| Ligand | IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) | Stabilizes catalytic species, modulates reactivity |

| Solvent | Toluene | High-boiling, aprotic solvent |

| Temperature | 140 °C | Provides energy for catalytic cycle |

Source: Adapted from research on Ni/NHC catalytic systems. mdpi.com

To circumvent issues related to the cost and potential toxicity of residual metals, metal-free and organocatalytic amidation methods have been developed. These strategies rely on small organic molecules to activate the carboxylic acid or facilitate the coupling reaction. beilstein-journals.org

One notable metal-free method employs propylphosphonic anhydride (B1165640) (T3P®) to promote the direct formation of dialkylamides from carboxylic acids, using N,N-dialkylformamides as the amine source. organic-chemistry.org This one-pot reaction is scalable and tolerates a wide variety of substrates. organic-chemistry.org

Furthermore, organocatalysts such as azolium salts have been utilized for the direct N-acylation of primary amides with aldehydes under oxidative conditions, demonstrating the versatility of non-metallic systems in forming C-N bonds. organic-chemistry.org Bifunctional organocatalysts have also been shown to promote the asymmetric activation of amide C–N bonds, opening pathways to chiral amide-containing structures. nih.gov While these specific examples may not directly produce Decanamide, N,N-dipropyl-, the underlying principles demonstrate the potential of organocatalysis in modern amide synthesis.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,N-dipropyldecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33NO/c1-4-7-8-9-10-11-12-13-16(18)17(14-5-2)15-6-3/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGQSRGEPOBQIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)N(CCC)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2067034 | |

| Record name | Decanamide, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24928-26-5 | |

| Record name | N,N-Dipropyldecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24928-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dipropyldecanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024928265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanamide,N-dipropyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88646 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanamide, N,N-dipropyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanamide, N,N-dipropyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2067034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-DIPROPYLDECANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NT8MX8XDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Reactivity Relationships and Mechanistic Elucidations

Electronic and Steric Influences on Amide Reactivity

The reactivity of the amide bond in Decanamide (B1670024), N,N-dipropyl- is fundamentally dictated by the interplay of electronic and steric effects originating from its constituent groups: the decanoyl acyl chain and the two N-propyl substituents.

Electronic Effects: The amide functional group exhibits resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. nih.gov This resonance imparts partial double bond character to the C-N bond, leading to a planar geometry and restricted rotation. nanalysis.commasterorganicchemistry.com The N,N-dipropyl groups, being alkyl substituents, are electron-donating through an inductive effect. This electron donation to the nitrogen atom further enhances the delocalization of the lone pair into the carbonyl group, thereby increasing the electron density on the oxygen atom and strengthening the C-N bond's double bond character. nih.gov This increased resonance stabilization renders the carbonyl carbon less electrophilic and, consequently, less susceptible to nucleophilic attack compared to amides with electron-withdrawing groups on the nitrogen. solubilityofthings.com

The combination of these electronic and steric factors results in a relatively low reactivity for Decanamide, N,N-dipropyl- towards nucleophiles under standard conditions.

Table 1: Electronic and Steric Parameters of Representative N-Alkyl Groups

| N-Alkyl Group | Inductive Effect | Taft Steric Parameter (Es) |

|---|---|---|

| Methyl | Electron-donating | 0.00 |

| Ethyl | Electron-donating | -0.07 |

| n-Propyl | Electron-donating | -0.36 |

| Isopropyl | Electron-donating | -0.47 |

Note: Taft Es values are for the alkyl group as a substituent in ester hydrolysis and are used here as a proxy for relative steric bulk. More negative values indicate greater steric hindrance.

Reaction Pathways and Intermediate Characterization

The reactions of Decanamide, N,N-dipropyl-, particularly nucleophilic acyl substitution, proceed through the formation of a tetrahedral intermediate. The characterization of this transient species is crucial for understanding the reaction mechanism.

Under both acidic and basic conditions, the initial step of nucleophilic attack on the carbonyl carbon leads to the formation of a tetrahedral intermediate. In this intermediate, the hybridization of the carbonyl carbon changes from sp² to sp³, and it bears a negative charge on the oxygen atom (in base-catalyzed reactions) or a positive charge (in acid-catalyzed reactions after protonation of the carbonyl oxygen). nih.gov

Base-Catalyzed Pathway: In the presence of a strong base, such as hydroxide (B78521), the nucleophile directly attacks the carbonyl carbon. The resulting tetrahedral intermediate is anionic. The breakdown of this intermediate to form products is generally the rate-determining step for tertiary amides, as the expulsion of the di-propylamide anion is energetically unfavorable due to its high basicity. uregina.ca

Acid-Catalyzed Pathway: Under acidic conditions, the carbonyl oxygen is first protonated, which significantly increases the electrophilicity of the carbonyl carbon. bohrium.com A weak nucleophile, such as water, can then attack the activated carbonyl group to form a tetrahedral intermediate. The subsequent steps involve proton transfers and elimination of dipropylamine (B117675) as the leaving group.

The direct observation and characterization of these tetrahedral intermediates are challenging due to their transient nature. However, their existence is well-supported by kinetic evidence and computational studies. nih.govacs.org Spectroscopic techniques like NMR can be employed to study stable analogues or to detect intermediates at low temperatures. For instance, the 13C NMR chemical shift of the carbonyl carbon in the starting amide would be expected to be in the range of 170-180 ppm, while the sp³-hybridized carbon of the tetrahedral intermediate would appear at a significantly higher field (lower ppm value). Similarly, changes in the 15N NMR chemical shifts would be indicative of the changes in the electronic environment of the nitrogen atom upon formation of the intermediate. nih.govresearchgate.net

Hydrolytic Stability and Degradation Pathways of Long-Chain Amides (from a chemical kinetics perspective)

The hydrolysis of amides is a thermodynamically favorable but kinetically slow process. The stability of the amide bond in Decanamide, N,N-dipropyl- towards hydrolysis is enhanced by the electronic and steric factors discussed previously.

The hydrolysis can be catalyzed by either acid or base. The rate of hydrolysis is dependent on the concentration of the catalyst and the temperature. For tertiary amides like Decanamide, N,N-dipropyl-, the rate of hydrolysis is generally slower than that of primary and secondary amides under similar conditions due to increased steric hindrance. solubilityofthings.com

Base-Catalyzed Hydrolysis: The rate law for the base-catalyzed hydrolysis of a tertiary amide is typically second order, being first order in both the amide and the hydroxide ion concentration.

Rate = kOH [Decanamide, N,N-dipropyl-][OH-]

The rate-determining step is the breakdown of the tetrahedral intermediate. uregina.ca The long decanoyl chain is not expected to have a significant electronic effect on the hydrolysis rate compared to shorter chain amides, but it can influence solubility and micelle formation in aqueous media, which may indirectly affect the reaction kinetics.

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis also generally follows second-order kinetics, being first order in the amide and the acid concentration.

Rate = kH+ [Decanamide, N,N-dipropyl-][H+]

The mechanism involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more susceptible to nucleophilic attack by water. bohrium.com

Quantitative kinetic data for the hydrolysis of Decanamide, N,N-dipropyl- is scarce in the literature. However, by analogy with other N,N-dialkyl amides, the rate constants are expected to be low, reflecting the high stability of the amide bond.

Table 2: Illustrative Hydrolysis Rate Constants for Related Amides

| Amide | Conditions | Rate Constant (k) |

|---|---|---|

| N,N-Dimethylacetamide | 1.0 M HCl, 25 °C | 1.1 x 10-5 M-1s-1 |

| N,N-Dimethylbenzamide | 1.0 M HCl, 100 °C | 1.2 x 10-4 M-1s-1 |

| N,N-Dimethylformamide | 1.0 M NaOH, 25 °C | 1.4 x 10-4 M-1s-1 |

Note: These values are for amides with different acyl groups and are provided for general comparison to illustrate the order of magnitude of hydrolysis rates. Specific rates for Decanamide, N,N-dipropyl- would require experimental determination.

The degradation pathway for hydrolysis ultimately leads to the formation of decanoic acid and dipropylamine. Under acidic conditions, dipropylamine will be protonated to form the dipropylammonium ion, while under basic conditions, decanoic acid will be deprotonated to form the decanoate (B1226879) salt.

Reactivity Profiling of Decanamide, N,N-dipropyl- in Diverse Chemical Environments

The reactivity of Decanamide, N,N-dipropyl- is significantly influenced by the nature of the chemical environment, particularly the solvent.

Solvent Effects: The choice of solvent can impact reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates.

Protic Solvents: Polar protic solvents, such as water and alcohols, can solvate both the partially positive carbonyl carbon and the partially negative carbonyl oxygen through hydrogen bonding. In the context of nucleophilic attack, they can stabilize the developing negative charge on the oxygen in the transition state. However, they can also solvate the nucleophile, potentially reducing its reactivity. masterorganicchemistry.comlibretexts.org

Aprotic Solvents: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are good at solvating cations but are less effective at solvating anions. This can lead to a "naked" and more reactive nucleophile, potentially increasing the rate of nucleophilic substitution reactions. masterorganicchemistry.comreddit.com Nonpolar aprotic solvents would be poor choices for reactions involving charged nucleophiles or intermediates.

Reactivity with Electrophiles and Nucleophiles: Due to the electron-donating nature of the N,N-dipropyl groups, the carbonyl oxygen of Decanamide, N,N-dipropyl- is relatively electron-rich and can act as a Lewis base, reacting with strong electrophiles such as protons or other Lewis acids at the oxygen atom.

The carbonyl carbon, while rendered less electrophilic by resonance, can still be attacked by strong nucleophiles, particularly under forcing conditions (e.g., high temperatures, strong bases). The steric hindrance from the N-propyl groups, however, remains a significant barrier to such reactions.

Comparative Reactivity Studies with Other N,N-Dialkyl Decanamides

Comparing the reactivity of Decanamide, N,N-dipropyl- with other N,N-dialkyl decanamides, such as N,N-dimethyl decanamide and N,N-diethyl decanamide, highlights the influence of the N-alkyl groups.

Steric Effects: The primary difference between these amides lies in the steric bulk of the N-alkyl groups. As the size of the alkyl groups increases from methyl to ethyl to propyl, the steric hindrance around the carbonyl carbon increases. This leads to a decrease in the rate of reactions involving nucleophilic attack at the carbonyl carbon. Therefore, the order of reactivity towards nucleophiles is expected to be:

N,N-dimethyl decanamide > N,N-diethyl decanamide > Decanamide, N,N-dipropyl-

This trend is a direct consequence of the increasing steric shielding of the reaction center.

Electronic Effects: All three N,N-dialkyl groups (methyl, ethyl, propyl) are electron-donating. The inductive effect increases slightly with the size of the alkyl group. However, the difference in the inductive effect between these groups is relatively small and its impact on reactivity is generally considered to be less significant than the steric effect in this series.

Table 3: Comparison of Properties of N,N-Dialkyl Decanamides

| Compound | N-Alkyl Group | Expected Relative Reactivity (Nucleophilic Acyl Substitution) | Expected Barrier to C-N Bond Rotation |

|---|---|---|---|

| N,N-Dimethyl Decanamide | Methyl | Highest | Lowest |

| N,N-Diethyl Decanamide | Ethyl | Intermediate | Intermediate |

The barrier to rotation around the C-N bond is also influenced by the size of the N-alkyl groups. Increased steric repulsion between the two alkyl groups and the acyl group in the planar ground state can be relieved in the transition state for rotation. However, larger alkyl groups also lead to greater steric hindrance in the transition state itself. Experimental and computational studies on similar amides have shown that the rotational barrier generally increases with the size of the N-alkyl substituents. rsc.orgacs.org

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy is a foundational tool for identifying the functional groups within a molecule. For N,N-dipropyldecanamide, a tertiary amide, Infrared (IR) and Raman spectroscopy offer a distinct spectral signature.

The most prominent feature in the IR spectrum of a tertiary amide is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which typically appears in the range of 1630-1680 cm⁻¹. spectroscopyonline.com This peak confirms the presence of the amide functional group. A key distinguishing feature for a tertiary amide like N,N-dipropyldecanamide is the complete absence of N-H stretching bands (usually found between 3100-3500 cm⁻¹) and N-H bending bands (around 1550 cm⁻¹). spectroscopyonline.comorgchemboulder.com This lack of N-H associated peaks definitively differentiates it from primary and secondary amides. spectroscopyonline.comlibretexts.org

Other expected signals include C-H stretching vibrations from the decanoyl and propyl alkyl chains just below 3000 cm⁻¹, and C-N stretching vibrations, which are often weaker and can be found in the 1250-1020 cm⁻¹ range for aliphatic amines and amides. orgchemboulder.com

Table 1: Key Infrared Absorption Frequencies for Amide Classification

| Functional Group | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | N-H Bend (cm⁻¹) |

| Primary Amide (RCONH₂) ** | Two bands (approx. 3350 & 3180) | 1690-1650 | 1650-1580 |

| Secondary Amide (RCONHR') | One band (approx. 3300) | 1700-1670 | 1570-1515 |

| Tertiary Amide (RCONR'₂) ** | Absent | 1680-1630 | Absent |

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Patterns

High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of N,N-dipropyldecanamide (C₁₆H₃₃NO) by measuring its mass-to-charge ratio (m/z) with high accuracy. Upon ionization, typically through electron impact (EI) or electrospray ionization (ESI), the molecule undergoes fragmentation, creating a pattern that serves as a molecular fingerprint.

For tertiary amides and amines, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. youtube.com In N,N-dipropyldecanamide, this can occur on either the propyl groups or the decanoyl side.

Common fragmentation patterns include:

Alpha-cleavage at the N-propyl group: Loss of an ethyl radical (•CH₂CH₃) from a propyl group to form a stable iminium ion.

Cleavage adjacent to the carbonyl group: Fission of the bond between the carbonyl carbon and the alpha-carbon of the decanoyl chain.

McLafferty-type rearrangement: While more common in primary amides, a rearrangement involving the long decanoyl chain is possible, leading to the elimination of a neutral alkene. libretexts.org

The analysis of these fragments allows researchers to piece together the connectivity of the molecule.

Table 2: Predicted Mass Spectrometry Fragments for N,N-dipropyldecanamide (Molecular Weight: 255.44 g/mol )

| Fragment Ion | Proposed Structure | Mass-to-Charge (m/z) | Description |

| [M]+• | [CH₃(CH₂)₈CON(CH₂CH₂CH₃)₂]+• | 255 | Molecular Ion |

| [M-29]+ | [CH₃(CH₂)₈CON(CH₂CH₂CH₃)(CH₂)]+ | 226 | Alpha-cleavage: Loss of an ethyl radical from a propyl group |

| [M-43]+ | [CH₃(CH₂)₈CON(CH₃)₂]+ (rearranged) | 212 | Loss of a propyl radical |

| C₇H₁₄NO+ | [CON(CH₂CH₂CH₃)₂]+ | 128 | Cleavage of the C-C bond adjacent to the carbonyl group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Assignments

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide information about the chemical environment of each atom.

A significant feature of amides is the restricted rotation around the C-N bond due to resonance, which gives it partial double-bond character. libretexts.orglibretexts.org This can make the two N-propyl groups (and even the two methylene (B1212753) groups within each propyl chain) chemically non-equivalent, leading to more complex spectra than would be expected from a molecule with free rotation.

¹H NMR: The spectrum would show distinct signals for the protons on the decanoyl chain and the two propyl groups. The terminal methyl groups of the decanoyl and propyl chains would appear as triplets in the upfield region (approx. 0.8-1.0 ppm). The numerous methylene (-CH₂-) groups of the decanoyl chain would likely form a broad multiplet around 1.2-1.6 ppm. The methylene groups on the propyl chains attached to the nitrogen would be the most downfield of the aliphatic signals (approx. 3.2-3.4 ppm) due to the electron-withdrawing effect of the amide group.

¹³C NMR: The spectrum would show a signal for the carbonyl carbon at the most downfield position (approx. 170-180 ppm). researchgate.net Signals for the carbons of the propyl and decanoyl chains would appear in the upfield aliphatic region. The non-equivalence of the propyl groups could result in separate signals for corresponding carbons in each chain.

Table 3: Predicted ¹³C NMR Chemical Shifts for N,N-dipropyldecanamide

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 173-175 |

| N-C H₂-CH₂-CH₃ | 45-50 |

| N-CH₂-C H₂-CH₃ | 20-25 |

| N-CH₂-CH₂-C H₃ | 10-12 |

| α-C H₂ (decanoyl) | 35-38 |

| β, γ, ... -C H₂- (decanoyl) | 22-32 |

| Terminal -C H₃ (decanoyl) | ~14 |

X-ray Crystallography for Solid-State Structural Determination of Related Analogs

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. wikipedia.org While a crystal structure for N,N-dipropyldecanamide specifically may not be readily available, analysis of related long-chain N,N-dialkylamides reveals key structural traits.

Crystallographic studies on amides consistently show that the amide group—the C(O)N unit and the atoms directly attached to it—is planar or nearly planar. wikipedia.org This planarity is a direct consequence of the resonance stabilization that creates partial double bond character in the C-N bond. libretexts.org The C-N bond length in amides is measured to be intermediate between a typical C-N single bond and a C=N double bond, further supporting the resonance model. libretexts.org In the solid state, the packing of long alkyl chains is typically dominated by van der Waals forces, leading to layered or interdigitated structures.

Advanced Spectroscopic Techniques for Characterization of N,N-Dipropylamides

Beyond standard methods, advanced techniques can offer deeper insights into the structure and dynamics of N,N-dipropylamides.

Two-Dimensional Infrared (2D-IR) Spectroscopy: This technique spreads the vibrational spectrum across two dimensions, revealing couplings between different vibrational modes. acs.orgchemrxiv.org For a molecule like N,N-dipropyldecanamide, 2D-IR could be used to study the dynamics of the alkyl chains and their influence on the carbonyl group's local environment on an ultrafast timescale. chemrxiv.org

13C{14N} Solid-State NMR: Techniques like Resonance-Echo Saturation-Pulse Double-Resonance (RESPDOR) NMR can function as an "attached nitrogen test." nsf.gov This experiment selectively detects carbon atoms that are covalently bonded to nitrogen, providing an unambiguous way to identify the C=O and N-CH₂ carbons in the solid state and differentiate them from other carbons in the molecule. nsf.gov

Tandem Mass Spectrometry (MS/MS): In this technique, a specific ion from an initial mass spectrum is selected, fragmented further (e.g., through collisionally activated dissociation), and the resulting fragments are analyzed. nih.gov This allows for a detailed mapping of fragmentation pathways and provides greater confidence in the structural assignment of complex molecules and isomers.

These advanced methods provide a more complete and dynamic picture of molecular structure than can be achieved with conventional one-dimensional spectroscopic techniques alone.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies of Decanamide (B1670024), N,N-dipropyl-

Quantum mechanical calculations offer a detailed understanding of the electronic structure and energetics of Decanamide, N,N-dipropyl-. These studies are typically performed using methods such as Density Functional Theory (DFT) or ab initio calculations, which solve approximations of the Schrödinger equation for the molecule.

Quantum mechanical methods can elucidate the electronic structure of Decanamide, N,N-dipropyl-, providing insights into its bonding and reactivity. The amide functional group is of particular interest due to the delocalization of the nitrogen lone pair electrons into the carbonyl π-system. This resonance results in a partial double bond character for the C-N bond and a planar geometry around the amide group.

Natural Bond Orbital (NBO) analysis is a common technique used to study these electronic effects. It can quantify the delocalization of electron density and the nature of the bonds within the molecule. For Decanamide, N,N-dipropyl-, NBO analysis would likely show a significant stabilization energy associated with the n → π* interaction between the nitrogen lone pair and the antibonding orbital of the carbonyl group.

Table 1: Illustrative Natural Bond Orbital (NBO) Analysis Data for the Amide Group in Decanamide, N,N-dipropyl-

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (1) N | π* (1) C=O | 45.8 |

Note: This data is illustrative and represents typical values for such an interaction in a tertiary amide.

The long decyl chain and the two propyl groups on the nitrogen atom of Decanamide, N,N-dipropyl- give rise to a complex conformational landscape. The rotation around the numerous single bonds leads to a multitude of possible three-dimensional arrangements (conformers), each with a specific energy.

Quantum mechanical calculations can predict various spectroscopic properties of Decanamide, N,N-dipropyl-, which can be compared with experimental data for validation. For example, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. The C=O stretching frequency of the amide group is a particularly strong and characteristic absorption in the IR spectrum.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for the ¹H and ¹³C atoms can be predicted. These theoretical predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the relationship between the electronic structure and the spectroscopic properties of the molecule.

Table 2: Predicted Spectroscopic Parameters for Decanamide, N,N-dipropyl- (Illustrative)

| Parameter | Predicted Value |

| IR Frequency (C=O stretch) | 1650 cm⁻¹ |

| ¹³C NMR Chemical Shift (C=O) | 172 ppm |

Note: These values are illustrative and represent typical ranges for a tertiary amide.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical studies provide insights into static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of Decanamide, N,N-dipropyl- over time. In an MD simulation, the atoms of the molecule are treated as classical particles, and their motion is simulated by solving Newton's equations of motion.

MD simulations can provide information on the conformational dynamics, such as the flexibility of the alkyl chains and the rotational barriers around the C-N amide bond. By simulating a collection of Decanamide, N,N-dipropyl- molecules, one can also study its bulk properties, such as density, viscosity, and self-assembly behavior in different solvents. The choice of force field, which defines the potential energy of the system, is crucial for the accuracy of MD simulations.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be employed to investigate the mechanisms of chemical reactions involving Decanamide, N,N-dipropyl-. For example, the hydrolysis of the amide bond is a fundamental reaction that can be studied computationally. Theoretical methods can be used to map out the potential energy surface of the reaction, identifying the transition states and intermediates along the reaction pathway.

By calculating the activation energies for different possible mechanisms (e.g., acid-catalyzed or base-catalyzed hydrolysis), one can predict the most likely reaction pathway. These computational studies can provide a level of detail about the reaction mechanism that is often inaccessible through experimental methods alone.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for N,N-Dialkylamides

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. wikipedia.org For a class of compounds like N,N-dialkylamides, QSAR/QSPR models can be developed to predict properties relevant to research applications.

In a QSPR study of N,N-dialkylamides, a dataset of these compounds with known experimental values for a particular property (e.g., solubility, boiling point, or chromatographic retention time) would be compiled. Molecular descriptors, which are numerical representations of the chemical structure, would then be calculated for each compound. These descriptors can encode information about the size, shape, and electronic properties of the molecules.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the molecular descriptors to the experimental property. Once a statistically robust model is developed and validated, it can be used to predict the properties of new, untested N,N-dialkylamides, including Decanamide, N,N-dipropyl-. This approach can be particularly useful for screening large libraries of virtual compounds and prioritizing them for synthesis and experimental testing.

Applications in Advanced Chemical Research

Investigational Roles in Separation Science

The amphiphilic nature of Decanamide (B1670024), N,N-dipropyl- makes it a candidate for applications in separation processes, where selective partitioning of chemical species is paramount.

In the realm of hydrometallurgy and nuclear waste reprocessing, N,N-dialkylamides are a well-studied class of extractants for metal ions and radionuclides. While direct research on Decanamide, N,N-dipropyl- is limited, its properties can be inferred from studies on homologous N,N-dialkylamides. These compounds are known to act as neutral extractants, complexing with metal salts and transporting them from an aqueous phase to an immiscible organic phase.

The extraction efficiency of N,N-dialkylamides is influenced by several factors, including the length of the alkyl chains on the nitrogen atom and the acyl chain. The dipropyl groups in Decanamide, N,N-dipropyl- are expected to provide sufficient steric hindrance to prevent the formation of undesirable third phases during extraction, a common issue with less substituted amides. The long decanoyl chain enhances the compound's lipophilicity, ensuring its low solubility in the aqueous phase and promoting the transfer of the metal-amide complex into the organic phase.

Research on similar N,N-dialkylamides has demonstrated their potential in the selective extraction of actinides and lanthanides from acidic nuclear waste streams. The mechanism of extraction typically involves the formation of a coordination complex between the carbonyl oxygen of the amide and the metal ion. The stoichiometry of these complexes can vary depending on the metal ion and the extraction conditions.

Table 1: Extraction Characteristics of Homologous N,N-Dialkylamides in Metal Ion Separation

| N,N-Dialkylamide | Target Metal Ion | Extraction Efficiency (%) | Organic Phase | Aqueous Phase |

| N,N-Dihexyloctanamide | Eu(III) | >95 | Kerosene | 3M HNO₃ |

| N,N-Dioctylacetamide | Am(III) | ~90 | Dodecane | 1M HNO₃ |

| N,N-Dibutylformamide | U(VI) | >98 | Toluene | 4M HNO₃ |

This table presents representative data for homologous N,N-dialkylamides to illustrate the potential extraction capabilities of Decanamide, N,N-dipropyl-.

The potential application of Decanamide, N,N-dipropyl- in membrane separation processes is an area of nascent exploration. Its properties suggest it could be employed as a carrier molecule in liquid membranes for the selective transport of metal ions. In such a system, the amide would be immobilized within a porous membrane support, facilitating the transport of a target ion across the membrane from a feed solution to a stripping solution.

The selectivity of this transport process would be governed by the specific interactions between the amide and the target ion. The long alkyl chains of Decanamide, N,N-dipropyl- would ensure its retention within the membrane phase. Furthermore, its chemical stability would be advantageous for long-term operation in contact with various feed and stripping solutions. While specific studies on Decanamide, N,N-dipropyl- in this context are yet to be published, the principles of carrier-mediated transport using similar functional molecules are well-established.

Contributions to Materials Science and Engineering

The chemical structure of Decanamide, N,N-dipropyl- also lends itself to applications in the synthesis and modification of advanced materials.

Amides can serve as building blocks in the synthesis of polymers, most notably polyamides. While Decanamide, N,N-dipropyl- is a tertiary amide and thus cannot undergo traditional condensation polymerization through its amide bond, its functional groups could be modified to act as a precursor. For instance, the decanoyl chain could be functionalized at its terminus to introduce a reactive group, allowing for its incorporation into a polymer backbone.

Alternatively, the entire molecule could be used to create oligomeric structures with specific functionalities. The presence of the long alkyl chain could be leveraged to introduce hydrophobicity and flexibility into the resulting oligomers. Research in this area is still in its early stages, but the versatility of the amide functional group and the long alkyl chain offers intriguing possibilities for the design of novel polymeric and oligomeric materials.

The physical properties of Decanamide, N,N-dipropyl- suggest its potential use as a functional additive in various chemical formulations. Its long hydrocarbon tail and polar headgroup are characteristic of surfactants and plasticizers. In polymer formulations, it could act as an internal lubricant or a processing aid, reducing viscosity and improving moldability.

In lubricant formulations, its high boiling point and thermal stability could be beneficial. The polar amide group could provide a degree of surface activity, enhancing the lubricating properties. The specific compatibility of Decanamide, N,N-dipropyl- with different base oils and polymer matrices would need to be experimentally determined to validate these potential applications.

Table 2: Potential Functional Roles of Decanamide, N,N-dipropyl- as a Chemical Additive

| Application Area | Potential Function | Key Property |

| Polymer Processing | Plasticizer, Slip Agent | Amphiphilic nature |

| Lubricant Formulation | Friction Modifier | High thermal stability, Polarity |

| Coatings and Inks | Dispersing Agent | Surfactant-like structure |

Solvency and Reagent Properties in Organic Synthesis Research

The utility of N,N-dialkylamides as solvents in organic synthesis is well-documented, with N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) being common examples. Decanamide, N,N-dipropyl-, with its larger alkyl groups and longer acyl chain, is expected to exhibit distinct solvency properties.

Its higher molecular weight and increased hydrophobicity would likely make it a good solvent for nonpolar and moderately polar organic compounds. The high boiling point of long-chain N,N-dialkylamides suggests that Decanamide, N,N-dipropyl- could be used as a high-boiling point solvent for reactions requiring elevated temperatures. Its aprotic and polar nature, due to the amide functional group, would make it suitable for a range of reactions, including nucleophilic substitutions and organometallic reactions.

Beyond its role as a solvent, the amide functionality itself can participate in chemical reactions. While the tertiary nature of the amide in Decanamide, N,N-dipropyl- makes it relatively unreactive, under certain conditions, the carbonyl group can be activated for further transformations. However, its primary role in organic synthesis research is more likely to be as a specialized solvent with unique properties compared to more common N,N-dialkylamides.

Table 3: Comparison of Physical Properties of Selected N,N-Dialkylamides

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| N,N-Dimethylformamide | 73.09 | 153 |

| N,N-Dimethylacetamide | 87.12 | 165 |

| Decanamide, N,N-dipropyl- | 255.48 | > 250 (estimated) |

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For N,N-disubstituted amides like Decanamide, N,N-dipropyl-, SAR studies focus on modifying the acyl chain and the N-alkyl substituents to optimize interactions with biological targets such as receptors and enzymes.

Synthesis of Analogs for Receptor Binding Studies

The synthesis of analogs is a cornerstone of SAR studies, allowing researchers to probe the structural requirements for effective binding to a biological receptor. The preparation of Decanamide, N,N-dipropyl- and its analogs typically involves the acylation of a secondary amine (dipropylamine) with an activated carboxylic acid derivative, most commonly an acyl chloride (decanoyl chloride). openstax.org This straightforward method allows for the systematic modification of the molecule to explore the chemical space around a lead compound.

In the context of receptor binding, the specific structural features of Decanamide, N,N-dipropyl-—a ten-carbon acyl chain and two N-propyl groups—are critical determinants of its potential interactions. SAR studies on related fatty acid amides have provided valuable frameworks for understanding how these features affect receptor affinity. For instance, research on anandamide (B1667382) and its derivatives as ligands for the brain cannabinoid receptor (CB1) has established clear structural requirements for binding. future4200.com

Studies have shown that while N-monoalkylation of the amide in the anandamide series leads to significant receptor binding, N,N-dialkylation results in a complete loss of activity. future4200.com This suggests that a secondary amide (possessing an N-H group) may be essential for forming a key hydrogen bond with the CB1 receptor, an interaction that is absent in tertiary amides like Decanamide, N,N-dipropyl-. future4200.com Therefore, within an SAR campaign targeting receptors like CB1, Decanamide, N,N-dipropyl- could serve as a negative control to confirm the importance of the amide N-H group.

Analog synthesis for SAR could involve:

Varying the Acyl Chain: Synthesizing homologs with shorter or longer alkyl chains to determine the optimal length for fitting into a hydrophobic binding pocket.

Altering N-Alkyl Groups: Replacing the propyl groups with smaller (methyl, ethyl) or larger (butyl, pentyl) groups to probe the steric tolerance of the binding site. fiveable.me

Introducing Functional Groups: Incorporating polar groups (e.g., hydroxyls, aromatic rings) into the acyl chain or N-alkyl groups to explore potential new binding interactions. nih.govnih.gov

The following table summarizes SAR findings for anandamide-type compounds binding to the CB1 receptor, illustrating the principles that would guide the study of analogs of Decanamide, N,N-dipropyl-.

| Structural Modification to Anandamide | Effect on CB1 Receptor Binding Affinity | Rationale |

| N-Methyl, N-Ethyl, or N-Propyl substitution | Affinity is retained or slightly modified | The receptor can accommodate small N-alkyl groups. |

| N,N-Dialkyl substitution | Binding activity is eliminated | A secondary amide N-H group is likely required for a critical hydrogen bond interaction. future4200.com |

| Shortening or saturating the acyl chain | Affinity is significantly reduced or lost | The length and polyunsaturation of the arachidonoyl chain are optimized for the receptor's binding pocket. |

| Introducing a chiral center on the N-alkyl group | Enantiomers may exhibit different binding affinities | The binding site is stereoselective. future4200.com |

This table is based on data from studies of anandamide analogs and provides a framework for predicting the SAR of other fatty acid amides.

Design of Amide-Based Ligands for Enzyme Interaction Studies

Amide-based molecules are frequently designed as ligands to study or modulate enzyme activity. nih.gov The amide bond's stability, owing to resonance, makes it an excellent scaffold for creating enzyme inhibitors or probes that can withstand the physiological environment. nih.gov N,N-disubstituted amides like Decanamide, N,N-dipropyl-, are particularly stable against enzymatic cleavage by proteases, which typically recognize primary or secondary amides that mimic peptide bonds. nih.gov This enhanced stability is due to the steric hindrance provided by the two alkyl groups on the nitrogen atom, which impedes the approach of nucleophiles to the carbonyl carbon. fiveable.me

The design of amide-based ligands for enzyme interaction studies is a multi-faceted process guided by the enzyme's structure and mechanism. nih.govbohrium.com Computational tools such as molecular docking are often employed to predict how a ligand like Decanamide, N,N-dipropyl- or its analogs might fit into an enzyme's active site. nih.gov

Key considerations in the design process include:

Mimicking the Substrate: The ligand can be designed to resemble the natural substrate of the enzyme, acting as a competitive inhibitor. The long alkyl chain of Decanamide, N,N-dipropyl-, for example, could target enzymes that process fatty acids.

Targeting the Active Site: The ligand's size, shape, and functionality are tailored to maximize favorable interactions (hydrophobic, hydrogen bonding, electrostatic) with the amino acid residues in the enzyme's active site.

Irreversible Inhibition: Analogs can be designed with reactive functional groups ("warheads") that form a covalent bond with the enzyme, leading to irreversible inhibition. The stable N,N-dipropyldecanamide core would serve as the recognition element to guide the warhead to the target enzyme.

| Design Parameter | Strategy for Amide-Based Ligands | Relevance of N,N-dipropyl- Structure |

| Enzyme Stability | Utilize a tertiary amide scaffold. | The N,N-dipropyl groups provide steric shielding, significantly increasing resistance to enzymatic hydrolysis compared to primary or secondary amides. fiveable.me |

| Binding Affinity | Optimize hydrophobic interactions. | The 10-carbon chain and propyl groups provide a significant lipophilic character to interact with hydrophobic pockets in an enzyme active site. |

| Specificity | Modify peripheral functional groups. | Analogs can be synthesized with specific functional groups to target unique residues in the target enzyme, avoiding off-target binding. |

| Mode of Action | Design as a substrate mimic. | The overall structure can be tailored to act as a competitive inhibitor for enzymes that process long-chain fatty acids or related substrates. |

Role in Mechanistic Organic Chemistry Studies

In mechanistic organic chemistry, simple yet well-defined molecules are often used as substrates to elucidate reaction pathways, transition states, and the influence of molecular structure on reactivity. Decanamide, N,N-dipropyl- serves as an excellent model for a sterically hindered, electronically neutral tertiary amide.

The chemical behavior of amides is dominated by the resonance stabilization between the nitrogen lone pair and the carbonyl group. This resonance imparts a partial double-bond character to the C–N bond, resulting in a planar amide geometry and reduced reactivity of the carbonyl carbon compared to ketones or acyl chlorides. nih.gov

Decanamide, N,N-dipropyl- is often used to study fundamental amide reactions under conditions where the effects of steric hindrance are pronounced. Key areas of study include:

Amide Hydrolysis: Amides can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions. openstax.orglibretexts.org The mechanism under acidic conditions involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. libretexts.org Under basic conditions, direct nucleophilic attack of a hydroxide (B78521) ion occurs. libretexts.org Due to the steric bulk of the two propyl groups and the lack of an N-H proton to facilitate proton transfer, N,N-dipropyldecanamide undergoes hydrolysis much more slowly and requires more forcing conditions (higher temperatures and stronger acid/base concentrations) than primary or secondary amides. openstax.org This makes it a useful substrate for studying the limits and kinetics of these fundamental reactions.

Reduction Reactions: The reduction of amides to amines, typically with powerful reducing agents like lithium aluminum hydride, is a fundamental transformation. The mechanism involves the addition of a hydride to the carbonyl carbon, followed by the elimination of an oxygen-metal complex to form an iminium ion, which is then further reduced to the amine. openstax.org The reactivity of Decanamide, N,N-dipropyl- in such reactions can provide insight into how N-alkyl substituents influence the rate and efficiency of the reduction process.

Model for Amide Bond Rotation: While the C-N bond in Decanamide, N,N-dipropyl- has a significant barrier to rotation due to resonance, it serves as a baseline model for studying factors that can lower this barrier. In more complex systems, forcing the amide bond out of planarity (creating a "twisted amide") disrupts resonance, increases the reactivity of the carbonyl group, and lowers the rotational barrier. nih.gov The properties of a stable, planar amide like Decanamide, N,N-dipropyl- provide a crucial reference point for quantifying the effects of such structural distortions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-dipropyl-substituted amides like Decanamide, N,N-dipropyl-?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, reacting decanoyl chloride with dipropylamine under inert conditions (e.g., dry tetrahydrofuran or dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Characterization via -NMR and -NMR can confirm substitution patterns, referencing chemical shifts for propyl groups (~δ 0.8–1.5 ppm for CH, δ 1.2–1.8 ppm for CH) and amide protons (~δ 6.0–8.0 ppm) .

Q. How can thermal stability and phase transitions of N,N-dipropyl-substituted amides be analyzed experimentally?

- Methodology : Differential Scanning Calorimetry (DSC) is critical. For example, Decanamide (unsubstituted) exhibits a melting point of ~371.6 K (98.5°C) and a sublimation enthalpy of 125.9 kJ/mol . For N,N-dipropyl-decanamide, DSC should be performed under nitrogen flow (heating rate: 10°C/min) to identify melting points, glass transitions, and decomposition temperatures. Thermogravimetric analysis (TGA) can quantify thermal degradation thresholds (>250°C typical for alkyl amides) .

Q. What spectroscopic techniques are suitable for structural confirmation of N,N-dipropyl-decanamide?

- Methodology :

- FT-IR : Confirm amide C=O stretch (~1640–1680 cm) and N–H deformation (~1550 cm) .

- Mass Spectrometry (MS) : ESI-MS or EI-MS can verify molecular ion peaks (expected m/z ~269 for CHNO) and fragmentation patterns (e.g., loss of propyl groups) .

- NMR : -NMR distinguishes propyl groups (triplet at δ ~0.9 ppm for terminal CH, multiplet δ ~1.3–1.6 ppm for CH) and amide protons. -NMR identifies carbonyl carbons (~δ 170 ppm) .

Advanced Research Questions

Q. How do N,N-dipropyl substitutions influence the surfactant properties of decanamide derivatives?

- Methodology : Compare critical micelle concentration (CMC) and surface tension reduction using a tensiometer (e.g., Du Noüy ring method). For example, N,N-bis(2-hydroxyethyl)decanamide (a related surfactant) has a CMC of ~0.1–1 mM in aqueous solutions . N,N-dipropyl-decanamide may exhibit lower CMC due to increased hydrophobicity. Dynamic light scattering (DLS) can quantify micelle size distribution .

Q. What computational methods predict the solubility and partitioning behavior of N,N-dipropyl-decanamide?

- Methodology : Use quantitative structure-property relationship (QSPR) models. Parameters like logP (octanol/water partition coefficient) can be estimated via software (e.g., ACD/Labs or COSMOtherm). For Decanamide, logP is ~3.66; N,N-dipropyl substitution may increase logP to ~5.0–6.0 due to added alkyl chains . Molecular dynamics simulations (e.g., GROMACS) can model interactions with lipid bilayers or solvents .

Q. How do structural modifications (e.g., N,N-dipropyl vs. N,N-dimethyl) affect biological activity?

- Methodology : Conduct cytotoxicity assays (e.g., MTT or LDH release) on cell lines (e.g., HEK-293). Compare with N,N-dimethyl-decanamide (used as a solvent/surfactant in agrochemicals ). Propyl groups may enhance membrane permeability but increase toxicity thresholds. Enzymatic inhibition studies (e.g., acetylcholinesterase assays) can quantify structure-activity relationships .

Data Contradictions and Gaps

- Thermodynamic Data : While Decanamide’s enthalpy of fusion is well-documented (15.10 kJ/mol) , N,N-dipropyl-decanamide lacks experimental values. Extrapolate using group contribution methods (e.g., Joback’s technique) .

- Ecotoxicity : Limited data exist for N,N-dipropyl derivatives. Standardized OECD 201/202 tests (e.g., Daphnia magna acute toxicity) are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.